4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4S2/c19-11-3-1-5-13-15(11)21-17(25-13)23-7-9-24(10-8-23)18-22-16-12(20)4-2-6-14(16)26-18/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBSMVIZYKXWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C4=NC5=C(S4)C=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step proceduresThe reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine . The process may also include steps like diazo-coupling, Knoevenagel condensation, and microwave irradiation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as one-pot multicomponent reactions and molecular hybridization may be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an antipsychotic and anti-tubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act as a dopamine and serotonin antagonist, which can explain its potential antipsychotic effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution: The target compound’s dual chlorine atoms likely enhance lipophilicity and binding affinity compared to non-chlorinated analogs.
- Piperazine Modifications : Substituents like furan-carbonyl (in ) or methanesulfonylpiperidine (in ) alter solubility and metabolic stability.
Anticancer Activity
For example:
- Compound BZ-II (N-(1,3-benzothiazol-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide) showed moderate activity against breast cancer cell lines (IC₅₀: 12–18 μM) .
Antimicrobial Activity
Thiazole derivatives with electron-withdrawing groups (e.g., Cl, F) demonstrate enhanced antimicrobial effects:
- 4-(4-Bromophenyl)thiazol-2-amine Schiff bases exhibited MIC values of 4–8 μg/mL against E. coli and S. aureus .
- Target Compound : The chlorine atoms may disrupt bacterial cell wall synthesis, though empirical data are needed for confirmation.
Enzyme Inhibition
Piperazine-linked benzothiazoles often target enzymes like leucine aminopeptidase or kinases:
- 4-(4-Benzothiazol-2-ylpyrazol-3-yl)-2-methylbenzene-1,3-diol (CAS 879473-36-6) inhibited leucine aminopeptidase with IC₅₀ < 10 μM .
- Target Compound : The dual benzothiazole structure may enhance enzyme binding via π-π stacking interactions.
Physicochemical and Pharmacokinetic Properties
Key Notes:
Biological Activity
The compound 4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that enhance its biological activity. The core structure consists of benzothiazole rings and a piperazine moiety, which are known to contribute to various pharmacological effects.
Biological Activity Overview
Research indicates that derivatives of benzothiazole exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Several studies have documented the anticancer properties of benzothiazole derivatives. For instance, one study demonstrated that benzothiazole derivatives showed significant cytotoxicity against various cancer cell lines, including leukemia and lung cancer cells, with IC50 values in the low micromolar range (around 10^-5 M) .
- Antibacterial Properties : Benzothiazole derivatives have also been explored for their antibacterial activity. Compounds containing the benzothiazole structure have shown effectiveness against a range of bacterial strains, making them potential candidates for antibiotic development.
Anticancer Studies
A comprehensive study evaluated the anticancer potential of benzothiazole derivatives, including the target compound. The results indicated that:
- Cell Lines Tested : The compound was tested against various cancer cell lines such as MDA-MB-231 (breast cancer), DU-145 (prostate cancer), and HepG2 (liver cancer).
- Cytotoxicity Results : The compound exhibited significant antiproliferative effects with CC50 values ranging from 8 to 9 µM against DU-145 and HepG2 cell lines .
| Cell Line | CC50 (µM) |
|---|---|
| MDA-MB-231 | 8 ± 3 |
| DU-145 | 9 ± 2 |
| HepG2 | 8 ± 2 |
Antibacterial Studies
In a separate investigation into antibacterial properties, derivatives similar to the target compound were assessed for their effectiveness against common pathogenic bacteria. The findings suggested:
- Inhibition Concentrations : Compounds demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 5 to 20 µg/mL against Gram-positive and Gram-negative bacteria .
The mechanisms underlying the biological activities of benzothiazole derivatives are multifaceted:
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : Benzothiazoles may inhibit key enzymes involved in cancer proliferation and bacterial metabolism.
- Reactive Oxygen Species (ROS) Generation : Some derivatives are known to increase ROS levels in cells, contributing to cytotoxic effects.
Case Studies
Several case studies provide insights into the practical applications of these compounds:
- Case Study on Anticancer Activity :
- Case Study on Antibacterial Efficacy :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole, and how are intermediates validated?
- Methodology : The compound is typically synthesized via multi-step reactions involving piperazine and benzothiazole precursors. Key steps include nucleophilic substitution (e.g., chloro displacement) and coupling reactions under reflux conditions with solvents like ethanol or DCM. Catalysts such as glacial acetic acid are used to facilitate cyclization . Validation involves 1H/13C NMR for structural confirmation, IR spectroscopy for functional group analysis, and elemental analysis (C, H, N) to verify purity (>95%) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology :
- Spectroscopic Techniques : 1H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and 13C NMR (e.g., 150–160 ppm for thiazole carbons) identify backbone connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated vs. observed) with <2 ppm error .
- X-ray Crystallography (if applicable): Resolves bond angles and torsional strain in crystalline forms .
Q. What are the standard protocols for assessing thermal stability in benzothiazole derivatives?
- Methodology : Use thermogravimetric analysis (TGA) to track mass loss (e.g., decomposition >250°C) and differential thermal analysis (DTA) to detect phase transitions. For example, derivatives with rigid piperazine linkages show higher thermal stability due to reduced molecular mobility .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : Discrepancies in elemental analysis (e.g., C% deviation >0.3%) may indicate incomplete purification or byproduct formation. Solutions include:
- Column Chromatography : Isolate impurities using gradients of ethyl acetate/hexane .
- 2D NMR (HSQC, HMBC) : Clarify ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) .
Q. What strategies optimize reaction yields in piperazine-linked benzothiazole synthesis?
- Experimental Design :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalyst Selection : K2CO3 or Et3N improves deprotonation efficiency in coupling steps .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) and increases yield by 15–20% .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
- Mechanistic Insights :
- Chloro Substituents : Enhance lipophilicity (logP >3) and membrane permeability, critical for CNS-targeting agents.
- Piperazine Linkers : Modulate solubility and receptor binding (e.g., serotonin 5-HT2A affinity via π-π stacking) .
- Biological Assays : Use molecular docking (AutoDock Vina) to predict binding modes and validate with in vitro IC50 assays .
Q. What computational tools are recommended for predicting physicochemical properties of this compound?
- Tools & Workflows :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
